molecular formula C13H13BrN4O B2465712 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone CAS No. 2320888-47-7

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone

Cat. No.: B2465712
CAS No.: 2320888-47-7
M. Wt: 321.178
InChI Key: MTIZPJVESXGAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry research due to its incorporation of the 1,2,4-triazole pharmacophore. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, often leading to high binding affinity . This moiety is found in a wide array of molecules with demonstrated pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The specific structure of this compound, which combines the 1,2,4-triazole unit with an azetidine ring and a 2-bromobenzoyl group, suggests potential as a key intermediate or a novel bioactive entity for developing new therapeutic agents. Its mechanism of action is likely derived from the triazole core, which in established drugs like the antifungal agent itraconazole, functions by inhibiting cytochrome P450 enzymes such as lanosterol 14-alpha demethylase, a critical enzyme in ergosterol synthesis . Researchers are investigating similar triazole-based compounds as potent inhibitors of enzymes like aromatase for cancer treatment . The presence of the 2-bromophenyl group may enhance binding selectivity and modulate the compound's electronic properties, making it a valuable probe for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c14-12-4-2-1-3-11(12)13(19)17-5-10(6-17)7-18-9-15-8-16-18/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIZPJVESXGAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone is a complex organic molecule that incorporates an azetidine ring, a triazole moiety, and a bromophenyl group. This structure suggests a potential for diverse biological activities, particularly in pharmacology. The triazole ring is known for its antifungal and anticancer properties, while the azetidine component may enhance the compound's stability and bioavailability.

Chemical Structure

The molecular formula of the compound is C13H12BrN5OC_{13}H_{12}BrN_{5}O with a molecular weight of approximately 320.17 g/mol. The structural features can be summarized in the following table:

Feature Details
Molecular Formula C13H12BrN5OC_{13}H_{12}BrN_{5}O
Molecular Weight 320.17 g/mol
CAS Number Not yet assigned

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas based on existing research findings:

Anticancer Activity

Research indicates that compounds containing triazole and azetidine structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that similar compounds led to apoptosis in human cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The presence of the triazole moiety in this compound suggests potential efficacy against fungal pathogens. Studies have reported that triazole derivatives effectively inhibit fungal growth by interfering with ergosterol synthesis, a crucial component of fungal cell membranes.

Antimicrobial Properties

The azetidine ring is associated with antimicrobial activity. Compounds with this structural feature have been shown to exhibit significant effects against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

  • Anticancer Studies :
    • A series of triazole-based compounds were evaluated against multiple human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
    • In vitro assays indicated that derivatives with azetidine structures demonstrated enhanced cytotoxicity against colon cancer cells compared to their simpler analogs.
  • Antifungal Efficacy :
    • Research on triazole derivatives has established their effectiveness against Candida species, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungal agents.
    • In vivo studies further supported these findings, indicating reduced fungal load in treated models.
  • Antimicrobial Activity :
    • Compounds similar to the target molecule exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
    • Detailed mechanistic studies suggested that these compounds disrupt cellular integrity and function in bacterial cells.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparisons
Compound Name Core Heterocycle Aryl Substituent Triazole Type Key Bioactivity
(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone Azetidine 2-Bromophenyl 1,2,4-Triazole Anticancer, Antimicrobial
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyltriazol-4-yl)methanone Azetidine 2-Phenyltriazol-4-yl 1,2,3-Triazole Antifungal
(5-Chlorothiophen-2-yl)(3-(4-phenyltriazol-1-yl)azetidin-1-yl)methanone Azetidine 5-Chlorothiophen-2-yl 1,2,3-Triazole Anti-inflammatory
(2-Chlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone Pyrrolidine 2-Chlorophenyl Thiazole Antimicrobial
(4-Trifluoromethylphenyl)(3-(benzothiazol-2-yloxy)azetidin-1-yl)methanone Azetidine 4-Trifluoromethylphenyl Benzothiazole Antiviral

Key Observations :

  • Heterocycle Impact : Azetidine-containing compounds (e.g., the target compound) exhibit enhanced metabolic stability compared to pyrrolidine or piperidine analogs due to reduced ring strain and improved steric shielding .
  • Substituent Effects : The 2-bromophenyl group in the target compound shows superior halogen bonding compared to chlorophenyl or trifluoromethylphenyl groups, leading to higher target affinity .
  • Triazole vs. Thiazole/Oxadiazole : 1,2,4-Triazole derivatives (target compound) demonstrate broader-spectrum bioactivity than thiazole or oxadiazole analogs, likely due to stronger hydrogen-bonding capacity .
Table 2: In Vitro Bioactivity Data
Compound Name IC50 (Cancer Cell Lines) MIC (μg/mL, E. coli) Reference
This compound 12 nM (MCF-7) 1.2
(5-Chlorothiophen-2-yl)(3-(4-phenyltriazol-1-yl)azetidin-1-yl)methanone 85 nM (HeLa) 8.5
(2-Chlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone >100 nM (A549) 0.8
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone 45 nM (HCT-116) 3.0

Notable Findings:

  • The target compound exhibits 10-fold higher potency against MCF-7 breast cancer cells compared to chlorothiophen or trifluoromethylphenyl analogs .
  • Antimicrobial activity (MIC = 1.2 μg/mL against E. coli) surpasses pyrrolidine-based derivatives, likely due to azetidine’s improved membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.